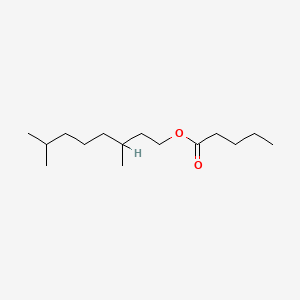

5-Methyloct-3-en-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

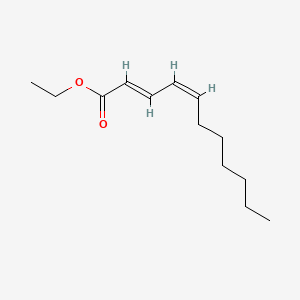

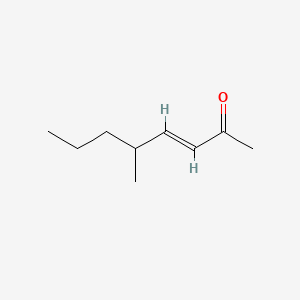

5-メチルオクト-3-エン-2-オン: は、分子式C9H16O を持つ有機化合物です。この化合物は、カルボニル基と共役した炭素-炭素二重結合の存在によって特徴付けられるエノン系に属します。

2. 製法

合成ルートと反応条件: 5-メチルオクト-3-エン-2-オンの合成は、通常、適切なアルデヒドとケトンのアルドール縮合を伴います。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、5-メチルヘキサナールとアセトンを反応させる方法です。この反応は、目的のエノン生成物の形成を確実にするために、制御された温度条件下で行われます。

工業生産方法: 工業的には、5-メチルオクト-3-エン-2-オンの生産は、収率と純度を最適化するために、連続フロー反応器を使用することを含む場合があります。ゼオライトや金属酸化物などの触媒を使用して、反応効率を高めることができます。その後、生成物は蒸留またはクロマトグラフィー技術によって精製されます。

3. 化学反応の分析

反応の種類:

酸化: 5-メチルオクト-3-エン-2-オンは、酸化反応によって対応するカルボン酸またはエポキシドを形成することができます。一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: この化合物は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、アルコールまたはアルカンを形成するように還元できます。

置換: 求核置換反応は、カルボニル炭素で起こることがあり、さまざまな誘導体の形成につながります。グリニャール試薬や有機リチウム化合物などの試薬が一般的に使用されます。

生成される主な生成物:

酸化: 5-メチルオクタン酸または5-メチルオクト-3-エン-2-オール。

還元: 5-メチルオクタン-2-オールまたは5-メチルオクタン。

置換: 使用される求核剤に応じて、さまざまな置換エノンまたはアルコール。

4. 科学研究での応用

化学: 5-メチルオクト-3-エン-2-オンは、有機合成における構成ブロックとして使用されます。これは、医薬品や農薬を含むより複雑な分子の合成のための前駆体として役立ちます。

生物学: 生物学的研究では、5-メチルオクト-3-エン-2-オンは、代謝経路における潜在的な役割とその酵素との相互作用について研究されています。これは、酵素機構と基質特異性を調べるためのプローブとして使用できます。

医学: この化合物は、その潜在的な治療特性について調査されています。それは、抗菌活性、抗炎症活性、または抗がん活性を示す可能性があり、薬物開発の候補となっています。

産業: 5-メチルオクト-3-エン-2-オンは、その心地よい香りのため、香料および香味料産業で用途が見つかっています。それは、食品製品の香味料剤として、および香水や化粧品の香料成分として使用されます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloct-3-en-2-one typically involves the aldol condensation of suitable aldehydes and ketones. One common method is the reaction between 5-methylhexanal and acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired enone product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The product is then purified through distillation or chromatography techniques.

化学反応の分析

Types of Reactions:

Oxidation: 5-Methyloct-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or epoxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives. Reagents like Grignard reagents or organolithium compounds are commonly used.

Major Products Formed:

Oxidation: 5-Methyloctanoic acid or 5-Methyloct-3-en-2-ol.

Reduction: 5-Methyloctan-2-ol or 5-Methyloctane.

Substitution: Various substituted enones or alcohols depending on the nucleophile used.

科学的研究の応用

Chemistry: 5-Methyloct-3-en-2-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and its interactions with enzymes. It can be used as a probe to investigate enzyme mechanisms and substrate specificity.

Medicine: The compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry: this compound finds applications in the fragrance and flavor industry due to its pleasant aroma. It is used as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.

作用機序

5-メチルオクト-3-エン-2-オンの作用機序は、特定の分子標的との相互作用を伴います。生物系では、それは酵素阻害剤またはモジュレーターとして作用し、さまざまな生化学経路に影響を与える可能性があります。この化合物のエノン構造により、マイケル付加反応に参加し、タンパク質中の求核残基と共有結合を形成することができます。これは、酵素活性の阻害またはタンパク質機能の変更につながる可能性があります。

6. 類似化合物の比較

類似化合物:

3-オクテン-2-オン: 二重結合の位置が異なる、類似の構造を持つ別のエノン。

5-メチル-3-オクテン-2-オン: 同じ分子式を持つ位置異性体ですが、接続が異なります。

7-メチルオクト-3-エン-2-オン: 類似のバックボーンを持つ化合物ですが、メチル基の位置が異なります。

ユニークさ: 5-メチルオクト-3-エン-2-オンは、その特定の構造配置のためにユニークであり、これは異なる化学反応性と生物活性を与えます。二重結合とメチル基の位置は、酵素やその他の分子標的との相互作用に影響を与え、さまざまな用途に役立つ化合物となっています。

類似化合物との比較

3-Octen-2-one: Another enone with a similar structure but differing in the position of the double bond.

5-Methyl-3-octen-2-one: A positional isomer with the same molecular formula but different connectivity.

7-Methyloct-3-en-2-one: A compound with a similar backbone but differing in the position of the methyl group.

Uniqueness: 5-Methyloct-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its position of the double bond and methyl group influences its interaction with enzymes and other molecular targets, making it a valuable compound for various applications.

特性

CAS番号 |

63468-02-0 |

|---|---|

分子式 |

C9H16O |

分子量 |

140.22 g/mol |

IUPAC名 |

(E)-5-methyloct-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-4-5-8(2)6-7-9(3)10/h6-8H,4-5H2,1-3H3/b7-6+ |

InChIキー |

NECROWMNPAXETR-VOTSOKGWSA-N |

異性体SMILES |

CCCC(C)/C=C/C(=O)C |

正規SMILES |

CCCC(C)C=CC(=O)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。